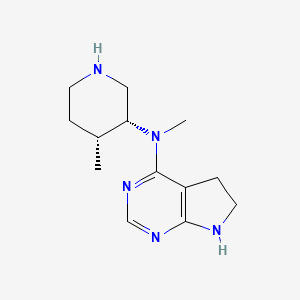
Tofacitinib citrate impurity 70
Übersicht
Beschreibung
Tofacitinib citrate impurity 70 is a compound with the molecular formula C13H21N5 . It is an impurity of Tofacitinib, an oral Janus kinase (JAK) inhibitor used for treating rheumatic conditions such as rheumatoid arthritis and psoriatic arthritis .
Molecular Structure Analysis
The molecular structure of Tofacitinib citrate impurity 70 includes a pyrrolopyrimidine ring and a piperidine ring . The compound has a molecular weight of 247.34 g/mol .Physical And Chemical Properties Analysis
Tofacitinib citrate impurity 70 has a molecular weight of 247.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Quality Control in Pharmaceutical Production
The presence of enantiomers or other impurities in pharmaceuticals like Tofacitinib citrate is monitored for quality control. Advanced chromatography techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are used to separate and quantify these impurities .
Synthesis Method Development
Research into the synthesis methods of Tofacitinib citrate impurities can lead to the development of more efficient production processes. Patents and studies often detail these methods, highlighting their importance in pharmaceutical manufacturing .
Nanoparticle Formulation Studies
Tofacitinib is studied for its incorporation into nanoparticles, which can be used for targeted drug delivery systems. The stability-indicating RP-HPLC method is improved and validated for estimating Tofacitinib in these nanoparticles .
Dermatokinetics Studies
Impurities of Tofacitinib citrate may also be studied in dermatokinetics to understand their behavior within the skin layers after topical application. This is crucial for developing effective topical formulations .
Safety And Hazards
Zukünftige Richtungen
Tofacitinib has been recently approved by the US FDA to treat moderate to severe rheumatoid arthritis (RA). The delivery of Tofacitinib to specific inflammation sites at joints via topical route using nanoformulations helps in managing potential adverse effects . This could potentially open up new avenues for the use of Tofacitinib citrate impurity 70 in future research and applications.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKLGBHPZPMJQ-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tofacitinib citrate impurity 70 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



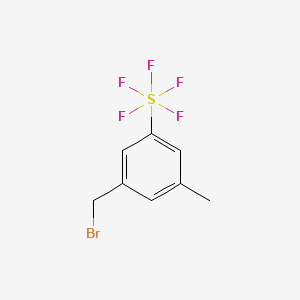
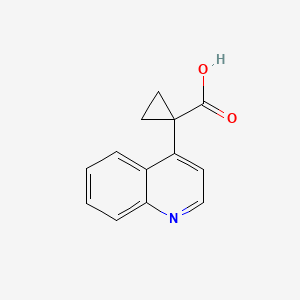
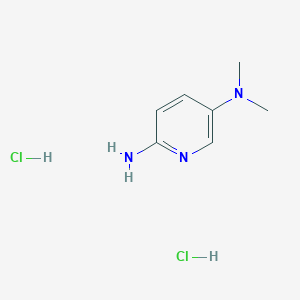
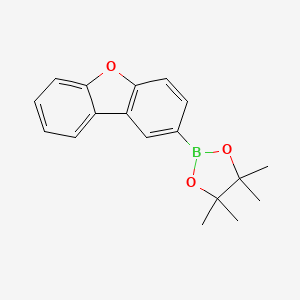
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)
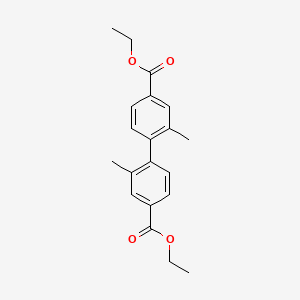
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)
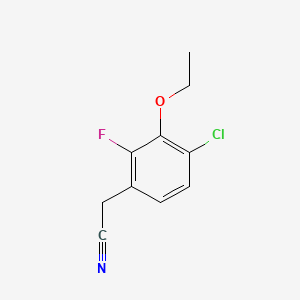
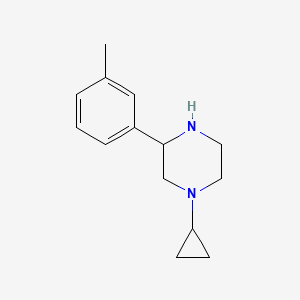
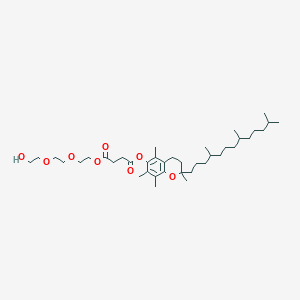
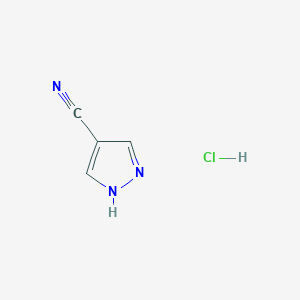
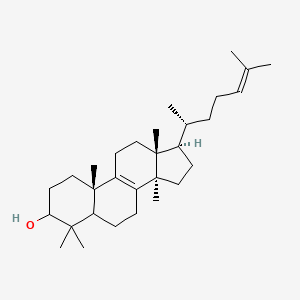
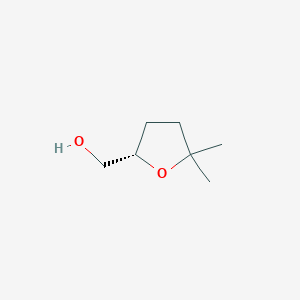
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)